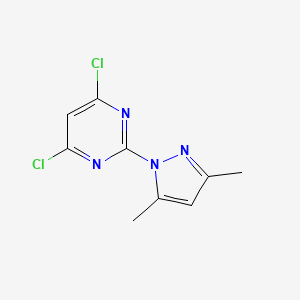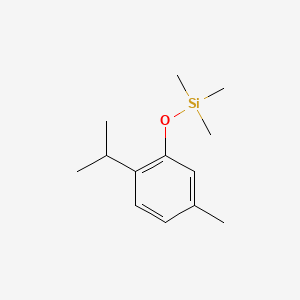
Thymol-TMS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical formula for Thymol-TMS is C13H22OSi, and it has a molecular weight of 222.3987 . This compound is known for its broad biological activity and is often used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Thymol-TMS can be synthesized through the reaction of thymol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of this compound along with the by-product hydrogen chloride .
Industrial Production Methods
Industrial production of this compound involves the same basic synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is purified using techniques such as distillation or chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
Thymol-TMS undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thymol oxide derivatives.
Reduction: Reduction reactions can convert this compound back to thymol.
Substitution: This compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Thymol oxide derivatives.
Reduction: Thymol.
Substitution: Various thymol derivatives depending on the substituent introduced.
科学研究应用
Thymol-TMS has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the formulation of antimicrobial coatings and as an additive in various products
作用机制
Thymol-TMS exerts its effects through several molecular mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: Scavenges free radicals and enhances endogenous antioxidant defenses.
Anti-inflammatory Activity: Inhibits the recruitment of cytokines and chemokines, reducing inflammation.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as PI3K/AKT, ERK, and mTOR
相似化合物的比较
Similar Compounds
Carvacrol: Another monoterpene phenol with similar antimicrobial and antioxidant properties.
Eugenol: A phenolic compound with antiseptic and analgesic properties.
Menthol: A monoterpene alcohol with cooling and analgesic effects
Uniqueness of Thymol-TMS
This compound is unique due to its trimethylsilyl group, which enhances its stability and solubility compared to other similar compounds. This makes it particularly useful in various industrial and research applications where stability and solubility are crucial .
属性
CAS 编号 |
55012-80-1 |
|---|---|
分子式 |
C13H22OSi |
分子量 |
222.40 g/mol |
IUPAC 名称 |
trimethyl-(5-methyl-2-propan-2-ylphenoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h7-10H,1-6H3 |
InChI 键 |
UTGMDFONUNJYQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


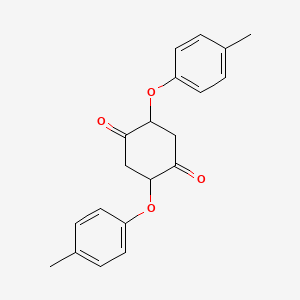
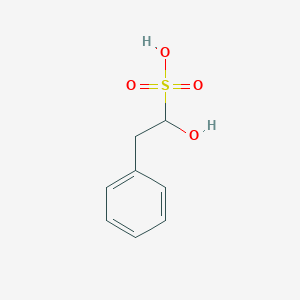

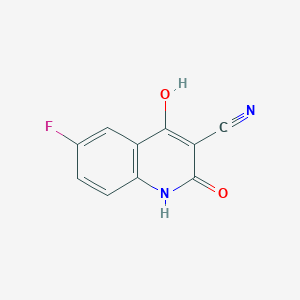
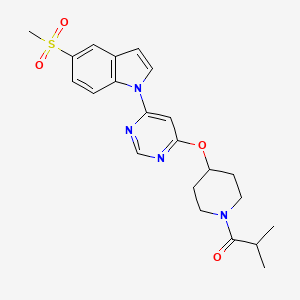

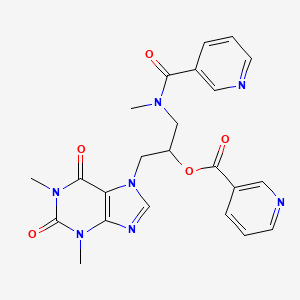
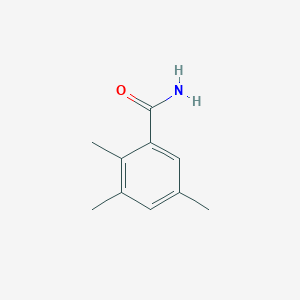
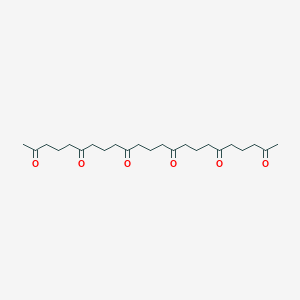
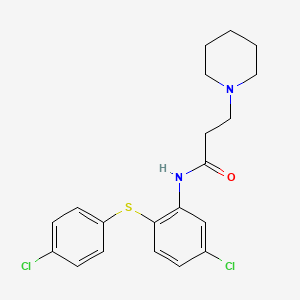
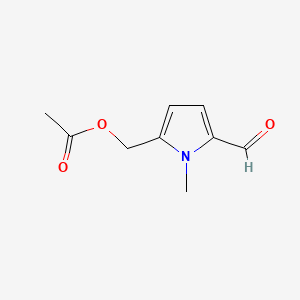
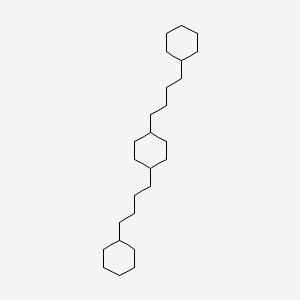
![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
